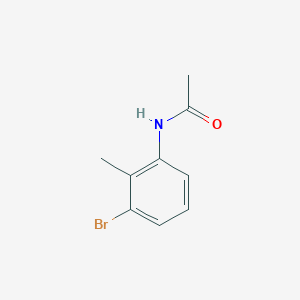

N-(3-bromo-2-methylphenyl)acetamide

CAS No.: 54879-19-5

Cat. No.: VC3844743

Molecular Formula: C9H10BrNO

Molecular Weight: 228.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 54879-19-5 |

|---|---|

| Molecular Formula | C9H10BrNO |

| Molecular Weight | 228.09 g/mol |

| IUPAC Name | N-(3-bromo-2-methylphenyl)acetamide |

| Standard InChI | InChI=1S/C9H10BrNO/c1-6-8(10)4-3-5-9(6)11-7(2)12/h3-5H,1-2H3,(H,11,12) |

| Standard InChI Key | YYAPEVMVBWRSOD-UHFFFAOYSA-N |

| SMILES | CC1=C(C=CC=C1Br)NC(=O)C |

| Canonical SMILES | CC1=C(C=CC=C1Br)NC(=O)C |

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

N-(3-Bromo-2-methylphenyl)acetamide is a crystalline solid with the systematic IUPAC name N-(3-bromo-2-methylphenyl)acetamide. Key physicochemical properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 228.09 g/mol | |

| Exact Mass | 226.995 g/mol | |

| PSA (Polar Surface Area) | 32.59 Ų | |

| LogP (Partition Coefficient) | 3.37 | |

| SMILES | CC1=C(C=CC=C1Br)NC(=O)C |

The compound’s planar structure, confirmed by X-ray crystallography in related acetamides, facilitates π-π stacking interactions, enhancing its stability in solid-state configurations.

Synthesis and Optimization Strategies

Acylation of 3-Bromo-2-Methylaniline

The primary synthesis route involves the acetylation of 3-bromo-2-methylaniline using acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine or triethylamine). A representative procedure is outlined below:

-

Reagents:

-

3-Bromo-2-methylaniline (1 equiv)

-

Acetic anhydride (1.2 equiv)

-

Pyridine (catalytic)

-

Dichloromethane (solvent)

-

-

Procedure:

Yield: 85–92%.

Bromination of N-(2-Methylphenyl)acetamide

Alternative routes involve brominating N-(2-methylphenyl)acetamide using N-bromosuccinimide (NBS) in tetrachloromethane. This method, adapted from a patent for 4-bromo-2-methylaniline synthesis , proceeds via radical bromination:

| Parameter | Value |

|---|---|

| NBS | 1.1 equiv |

| Solvent | CCl |

| Temperature | Reflux (76°C) |

| Reaction Time | 4 hours |

| Yield | 78% |

Applications in Organic Synthesis

Pharmaceutical Intermediates

N-(3-Bromo-2-methylphenyl)acetamide is a precursor to bioactive molecules:

-

Anticancer Agents: Suzuki-Miyaura cross-coupling with boronic acids introduces aryl groups at the bromine position, yielding kinase inhibitors.

-

Anti-Inflammatory Drugs: Hydrolysis to 3-bromo-2-methylaniline followed by sulfonation produces COX-2 inhibitors .

Agrochemical Development

The compound’s bromine atom enables functionalization into herbicides and fungicides. For example, Ullmann coupling with thioureas generates thioamide derivatives with antifungal activity against Fusarium species.

Biological Activity and Mechanisms

While direct studies on N-(3-bromo-2-methylphenyl)acetamide are sparse, structural analogs exhibit notable bioactivity:

| Hazard | Precaution |

|---|---|

| Skin/Irritation | Wear nitrile gloves and goggles |

| Inhalation | Use fume hood |

| Environmental | Avoid aqueous disposal |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume